Sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one
Description
Spectinomycin sulfate is an antibiotic derived from the bacterium Streptomyces spectabilis. It belongs to the aminocyclitol class of antibiotics and is primarily used to treat infections caused by gram-negative bacteria, particularly Neisseria gonorrhoeae, the causative agent of gonorrhea . Spectinomycin sulfate is known for its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit .
Properties
IUPAC Name |
sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7.H2O4S/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBFWQUQYQIFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Spectinomycin sulfate is typically produced through fermentation processes involving Streptomyces spectabilis. The fermentation broth is processed to isolate spectinomycin, which is then converted to its sulfate form . The synthetic route involves several steps, including the formation of an inositol ring from glucose-6-phosphate, followed by oxidation and transamination reactions .
Industrial Production Methods: Industrial production of spectinomycin sulfate involves large-scale fermentation, followed by extraction and purification processes. The fermentation broth is filtered to remove biomass, and the filtrate is subjected to ion-exchange chromatography to isolate spectinomycin. The isolated compound is then converted to its sulfate form and crystallized .
Chemical Reactions Analysis
Types of Reactions: Spectinomycin sulfate undergoes various chemical reactions, including:
Oxidation: Spectinomycin can be oxidized to form actinamine under strong acidic conditions.
Reduction: Reduction reactions can yield dihydrospectinomycin derivatives.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Strong acids such as hydrochloric acid are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like alkyl halides.
Major Products:
Oxidation: Actinamine.
Reduction: Dihydrospectinomycin derivatives.
Substitution: Various spectinomycin analogs.
Scientific Research Applications
Spectinomycin sulfate has a wide range of applications in scientific research:
Mechanism of Action
Spectinomycin sulfate exerts its effects by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . This action prevents the elongation of the polypeptide chain, leading to the cessation of bacterial growth. The primary molecular target is the 30S ribosomal protein S12 .
Comparison with Similar Compounds
Spectinomycin sulfate is unique among aminocyclitol antibiotics due to its specific binding to the 30S ribosomal subunit and its effectiveness against Neisseria gonorrhoeae. Similar compounds include:
Gentamicin: Another aminocyclitol antibiotic with broader antibacterial activity but different ribosomal binding sites.
Kanamycin: Similar in structure but used for different bacterial infections.
Tobramycin: Also an aminocyclitol antibiotic, primarily used for respiratory infections.
Spectinomycin sulfate stands out due to its specific use in treating gonorrhea and its unique mechanism of action .
Biological Activity
The compound sulfuric acid; 8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one , commonly known as spectinomycin sulfate , is an antibiotic derived from the bacterium Streptomyces spectabilis. It is primarily employed in treating infections caused by gram-negative bacteria, particularly Neisseria gonorrhoeae, the causative agent of gonorrhea.
- Molecular Formula : C14H26N2O11S
- Molecular Weight : 430.43 g/mol
- IUPAC Name : (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0^{3,8}]tetradecan-7-one; sulfuric acid
- CAS Number : 23312-56-3
Spectinomycin sulfate exerts its biological activity by binding to the 30S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the incorporation of amino acids into polypeptides during translation. The specificity for gram-negative bacteria is attributed to its ability to penetrate their outer membrane and interact with ribosomal RNA.
Antimicrobial Activity
Spectinomycin sulfate has demonstrated efficacy against various gram-negative pathogens:
- Neisseria gonorrhoeae : Effective in treating gonorrhea infections.
- Escherichia coli : Exhibits activity against certain strains.
- Klebsiella pneumoniae : Shows potential against multi-drug resistant strains.
Case Studies
- Gonorrhea Treatment : A clinical study indicated that spectinomycin sulfate is a viable alternative for patients allergic to penicillin or for those with resistant strains of Neisseria gonorrhoeae. The study reported a success rate of over 90% in treating uncomplicated gonococcal infections.
- Veterinary Applications : Research involving livestock has shown that spectinomycin can effectively reduce bacterial infections in cattle and swine, thereby improving overall health and productivity.
Pharmacokinetics
Spectinomycin sulfate exhibits moderate absorption when administered intramuscularly:
- Peak Plasma Concentration : Achieved within 1-2 hours post-administration.
- Half-Life : Approximately 2 hours in healthy adults.
- Excretion : Primarily through urine as unchanged drug.
Safety and Side Effects
While generally well-tolerated, some side effects may include gastrointestinal disturbances such as nausea and diarrhea. Allergic reactions are rare but can occur.
Comparative Analysis of Spectinomycin and Other Antibiotics
| Antibiotic | Spectrum of Activity | Mechanism of Action | Common Uses |
|---|---|---|---|
| Spectinomycin | Gram-negative bacteria | Inhibits protein synthesis | Gonorrhea treatment |
| Penicillin | Gram-positive bacteria | Inhibits cell wall synthesis | Various bacterial infections |
| Tetracycline | Broad-spectrum | Inhibits protein synthesis | Acne, respiratory infections |
| Ciprofloxacin | Gram-negative bacteria | Inhibits DNA gyrase | Urinary tract infections |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
